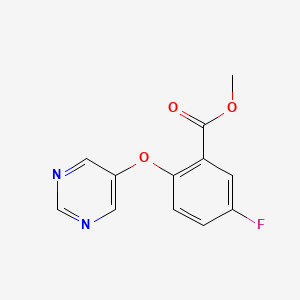
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate is a chemical compound with the molecular formula C12H9FN2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a pyrimidinyl group, and a benzoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with pyrimidin-5-ol in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include thionyl chloride, dimethylformamide (DMF), and triethylamine. The reaction is usually conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, pyrimidinyl derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrimidinyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-fluorobenzoate: Similar in structure but contains an amino group instead of a pyrimidinyl group.
Methyl 5-fluoro-2-(pyrimidin-2-yl)benzoate: Similar but with a different position of the pyrimidinyl group.
Methyl 5-fluoro-2-(pyrimidin-4-yloxy)benzoate: Similar but with a different position of the pyrimidinyl group
Uniqueness
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate is unique due to the specific positioning of the pyrimidinyl group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H9FN2O3 |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
methyl 5-fluoro-2-pyrimidin-5-yloxybenzoate |
InChI |
InChI=1S/C12H9FN2O3/c1-17-12(16)10-4-8(13)2-3-11(10)18-9-5-14-7-15-6-9/h2-7H,1H3 |
InChI Key |
DHVPBIREJIGEJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















